3-Amino-1h-indole-2-carbohydrazide
Overview
Description
Synthesis Analysis
The synthesis of 3-Amino-1H-indole-2-carbohydrazide and related compounds typically involves multi-step chemical processes. For instance, 3-diazoindolin-2-imines can be constructed from indoles and sulfonylazides through a cascade reaction, eventually leading to the formation of 3-aminoindoles and further to 2,3-diaminoindoles and imidazo[4,5-b]indoles (Sheng et al., 2014). Another pathway involves the condensation of aromatic aldehydes with 3-aminoindole-2-carbohydrazide, leading to various derivatives with potential biological activities (Monge et al., 1991).
Molecular Structure Analysis
The molecular structure of 3-Amino-1H-indole-2-carbohydrazide and its derivatives can be extensively analyzed through spectroscopic methods such as NMR, IR, and mass spectroscopy. These studies reveal detailed insights into the compound's molecular framework and its structural characteristics essential for its reactivity and function in various chemical reactions.
Chemical Reactions and Properties
3-Amino-1H-indole-2-carbohydrazide undergoes various chemical reactions, forming a plethora of heterocyclic compounds. For example, its reaction with nitrous acid leads to the synthesis of 3-arylidineamino-5H-1,2,3-triazino[5,4-b]indol-4-ones, showcasing its versatility in synthesizing nitrogen-rich compounds (Monge et al., 1991).
Physical Properties Analysis
The physical properties of 3-Amino-1H-indole-2-carbohydrazide, such as solubility, melting point, and crystalline structure, are determined through various analytical techniques. These properties are crucial for understanding the compound's behavior in different solvents and conditions, influencing its applications in synthesis and pharmaceutical formulations.
Chemical Properties Analysis
The chemical properties of 3-Amino-1H-indole-2-carbohydrazide, including its reactivity with various chemical groups, its stability under different conditions, and its ability to form bonds with other molecules, highlight its utility in synthesizing complex molecules. Its role in forming cations and anions through extensive hydrogen bonding interactions, as seen in the synthesis of nitrogen-rich salts, underscores its importance in designing compounds with specific chemical properties (Zhang et al., 2018).
Scientific Research Applications
- Summary of the Application : Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This has created interest among researchers to synthesize a variety of indole derivatives.
- Methods of Application or Experimental Procedures : The synthesis of indole derivatives often involves the use of 2-aminobenzonitriles, which are protected as benzyl (2-cyanophenyl)carbamates and converted into corresponding glycinate esters using sodium hydride and bromoacetate esters .
- Results or Outcomes : The addition of the indole nucleus to medicinal compounds that are biologically active pharmacophore made it an important heterocyclic compound having broad-spectrum biological activities . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
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Indole–Coumarin Hybrids
- Summary of the Application : Indole–coumarin hybrids have shown potential for anticancer activity and induction of apoptosis .
- Methods of Application or Experimental Procedures : The synthesis of these hybrids involves the preparation of 3-(1-benzyl-1H-indol-2-yl)-2H-chromen-2-ones, 2-(2-oxo-2H-chromen-3-yl)-1H-indole-3-carbaldehydes, and 2-(2-oxo-2H-chromen-3-yl)-1H-indole-3-carboxylic acids .
- Results or Outcomes : The anticancer activity of all synthesized hybrids was evaluated, showing promising results .
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Multicomponent Reactions (MCRs)
- Summary of the Application : 1H-Indole-3-carbaldehyde and its derivatives, which could potentially include “3-Amino-1h-indole-2-carbohydrazide”, are essential and efficient chemical precursors for generating biologically active structures .
- Methods of Application or Experimental Procedures : These compounds are used in multicomponent reactions, a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product .
- Results or Outcomes : This method decreases the deployment of solvents and energy essential for the purification of intermediates. It is generally high-yielding, operationally friendly, time- and cost-effective .
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Indole–Isatin Hybrids
- Summary of the Application : Indole–isatin hybrids have shown potential for various biological activities .
- Methods of Application or Experimental Procedures : The synthesis of these hybrids involves the preparation of indole–isatin compounds .
- Results or Outcomes : The biological activities of these hybrids are being explored, with the aim of improving activity, selectivity, and mitigating side effects .
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Indole–Pyrimidine Hybrids
- Summary of the Application : Indole–pyrimidine hybrids have shown potential for various biological activities .
- Methods of Application or Experimental Procedures : The synthesis of these hybrids involves the preparation of indole–pyrimidine compounds .
- Results or Outcomes : The biological activities of these hybrids are being explored, with the aim of improving activity, selectivity, and mitigating side effects .
Safety And Hazards
Future Directions
Research on indole derivatives, including “3-Amino-1h-indole-2-carbohydrazide”, is ongoing, with recent advances made towards the synthesis of promising indole-based anticancer compounds . Future research may focus on further understanding the mechanism of action of these compounds and developing more effective indole-based anticancer agents .
properties
IUPAC Name |
3-amino-1H-indole-2-carbohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O/c10-7-5-3-1-2-4-6(5)12-8(7)9(14)13-11/h1-4,12H,10-11H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNPDDCYXLWMYKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)C(=O)NN)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60149429 | |
Record name | 3-Aminoindol-2-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60149429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-1h-indole-2-carbohydrazide | |
CAS RN |
110963-29-6 | |
Record name | 3-Aminoindol-2-carbohydrazide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110963296 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Aminoindol-2-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60149429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-AMINOINDOL-2-CARBOHYDRAZIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N733MJS98E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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